molecular formula C18H18N2O2 B2895336 4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-83-1

4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No. B2895336
CAS RN: 941933-83-1
M. Wt: 294.354
InChI Key: DFWYKQFLJLHSIE-UHFFFAOYSA-N
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Description

“4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is an organic compound that belongs to the class of compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The compound also contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” likely includes a benzene ring linked to a pyrrolidine ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . The structure also likely includes a carboxamide group and a methyl group .

Scientific Research Applications

Neuroprotective Effects

Some benzamide derivatives have been discovered as C-Abl inhibitors with potential neuroprotective effects, which could be an area of application for our compound as well .

Antioxidant Activities

Benzamides synthesized from certain acids have shown antioxidant properties. This suggests a possible application in combating oxidative stress-related conditions .

Antibacterial Activities

The antibacterial activities of benzamide derivatives have been documented, which implies that our compound might also serve as a candidate for antibacterial agent development .

Synthesis Methods

Research into novel synthesis methods for benzamide derivatives can lead to more efficient production processes for pharmaceuticals and other chemical products .

properties

IUPAC Name

4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-7-9-14(10-8-13)18(22)19-15-4-2-5-16(12-15)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWYKQFLJLHSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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